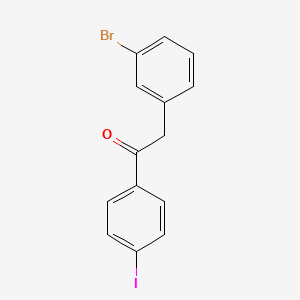

2-(3-Bromophenyl)-4'-iodoacetophenone

Description

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSWYWCADTXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642294 | |

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-92-1 | |

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4’-iodoacetophenone typically involves a multi-step process. One common method includes the bromination of acetophenone followed by iodination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by a new aryl group.

Applications De Recherche Scientifique

Overview

2-(3-Bromophenyl)-4'-iodoacetophenone is a compound with significant applications in various fields of scientific research, particularly in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for the synthesis of more complex molecules. This article explores its applications, mechanisms of action, and relevant case studies.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions enable the development of new pharmaceuticals and advanced materials.

Medicinal Chemistry

In medicinal chemistry, this compound is used as a precursor in the synthesis of bioactive compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anti-cancer agents and other pharmaceuticals. The compound's ability to form halogen bonds with biological molecules enhances its utility in drug design and development.

Material Science

The compound is also applied in material science for creating materials with specific electronic or optical properties. Its derivatives can be engineered to exhibit desirable characteristics for applications in sensors, displays, and other electronic devices.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound was subjected to Suzuki-Miyaura coupling reactions with various boronic acids, resulting in high yields of biaryl compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Specialty Chemicals

Research highlighted the application of this compound in producing specialty chemicals through multi-step synthetic routes. By optimizing reaction conditions such as temperature and solvent choice, researchers achieved improved yields and purity in the final products, showcasing its versatility as a building block in chemical synthesis .

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)-4’-iodoacetophenone depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Influence on Reactivity

Key Insight: The 3-bromo and 4'-iodo substituents in the target compound create a unique electronic profile, making it more reactive in halogen-exchange reactions compared to methoxy- or cyano-substituted analogs .

Physical Properties and Solubility

Table 2: Comparative Physical Properties

Key Insight: The higher molecular weight and iodine content in the target compound reduce its solubility in polar solvents compared to smaller analogs like 4'-bromoacetophenone .

Activité Biologique

2-(3-Bromophenyl)-4'-iodoacetophenone, known by its CAS number 898783-92-1, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a bromine atom and an iodine atom attached to a phenyl ring and an acetophenone moiety, respectively. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of bromophenyl compounds have shown efficacy against various bacterial strains .

- Anti-inflammatory Properties : Compounds containing halogenated phenyl groups are often investigated for their anti-inflammatory potential. Similar compounds have demonstrated the ability to inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF-α) and interleukins (IL-6, IL-1) .

- Cytotoxic Effects : Some studies have indicated that halogenated acetophenones can induce cytotoxicity in cancer cell lines, potentially making them candidates for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, leading to reduced production of inflammatory cytokines.

- Cellular Uptake : The presence of halogens may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

- Receptor Interaction : Similar compounds have been shown to modulate receptor activity, which could explain their diverse biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anti-inflammatory | Inhibition of TNF-α and ILs | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of bromophenyl derivatives found that this compound exhibited comparable efficacy to standard antibiotics against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a lead compound for antibiotic development.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound significantly reduced the levels of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate signaling pathways involved in inflammation was further explored using Western blot analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.